Physicochemical properties of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Physicochemical properties of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Abstract
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development and biochemical research. As a new chemical entity, a comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a structured approach to elucidating these critical parameters. Due to the novelty of this compound, this document pioneers a framework for its characterization, combining in-silico predictions with detailed, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for a complete physicochemical workup.
Introduction and Molecular Structure
The rational design of drug candidates and their subsequent development into effective medicines is fundamentally reliant on a thorough characterization of their physicochemical properties. These parameters—including solubility, lipophilicity, thermal stability, and ionization state (pKa)—govern a molecule's behavior from initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
This guide focuses on Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents[1]. The unique combination of a hydroxyl group, a ketone, and a benzyl carbamate substituent suggests a complex interplay of properties that must be systematically investigated.
Molecular Structure:
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IUPAC Name: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
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Molecular Formula: C₁₂H₁₄N₂O₄
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Molecular Weight: 250.25 g/mol
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Chemical Structure: (A proper chemical drawing would be inserted here in a full document)
Given the absence of published experimental data for this specific molecule, this guide will first present computationally predicted properties to establish a baseline and then provide robust experimental protocols for their empirical validation.
In-Silico Prediction of Physicochemical Properties
Before embarking on laboratory work, computational modeling provides rapid, cost-effective estimations of a molecule's core properties. These predictions are invaluable for planning experiments, such as selecting appropriate solvent systems or pH ranges. Various software platforms like ACD/Percepta, ChemAxon, and SPARC utilize algorithms based on large datasets of experimentally determined values to predict properties from a chemical structure[2][3][4].
The following table summarizes the predicted physicochemical properties for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 250.25 g/mol | Influences diffusion and membrane transport; a key parameter in Lipinski's Rule of Five. |
| logP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | Measures lipophilicity, which affects solubility, membrane permeability, and metabolic stability. |
| Aqueous Solubility (logS) | ~ -2.5 (Moderately Soluble) | Critical for absorption and formulation; low solubility can limit bioavailability. |
| pKa (Acidic) | ~12-13 (Hydroxyl group) | Determines the ionization state at different physiological pH values, impacting solubility and receptor binding. |
| pKa (Basic) | ~ -1 to 0 (Amide Nitrogen) | The amide nitrogen is predicted to be very weakly basic. |
| Boiling Point | > 400 °C (Decomposes) | Important for understanding thermal stability during manufacturing and storage. |
| Melting Point | ~150 - 170 °C | Defines the solid-state properties, impacting dissolution rate and manufacturability. |
Note: These values are estimations and require experimental validation.
Experimental Characterization: Protocols and Methodologies
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind experimental choices is explained to ensure robust and reproducible results.
Workflow for Physicochemical Characterization
A logical workflow ensures that data from one experiment can inform the next, creating an efficient characterization cascade.
Caption: General workflow for physicochemical characterization.
Thermal Analysis: Melting Point and Stability
Thermal analysis is critical for defining the material's solid-state properties and its stability under thermal stress.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (Tm), an indicator of purity and solid-state form[5][6].
Experimental Protocol:
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Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy[6].
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a hermetically sealed lid[6][7]. Prepare an identical empty pan as a reference.
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Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidation[7].
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. A sharp peak indicates high purity.
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile[8][9][10].
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the compound into an alumina crucible[8][11].
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Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge with nitrogen at 30-50 mL/min[8].
-
-
Thermal Program: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.
-
Data Analysis: The onset of significant mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.
Purity and Lipophilicity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of a novel compound and can also be used to estimate its lipophilicity[12][13][14].
A robust, stability-indicating HPLC method is required to separate the main compound from any impurities or degradants. A systematic approach is crucial[15].
Caption: Principle of the shake-flask solubility assay.
Experimental Protocol:
-
Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO guidelines.[16]
-
Sample Preparation: Add an excess amount of the solid compound to each buffer in triplicate to create a slurry.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37 °C) for at least 24 hours to ensure equilibrium is reached. Check concentrations at multiple time points (e.g., 24h, 48h) to confirm a plateau.[16]
-
Sample Processing: Separate the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[17]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using the previously developed and validated HPLC-UV method.
pKa Determination
The pKa value(s) define the extent of ionization of a molecule at a given pH. This profoundly affects solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method.[18][19]
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol) to a known concentration (e.g., 1 mM).[19]
-
Instrument Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Titration:
-
Adjust the initial pH of the solution to the acidic side (e.g., pH 2) with 0.1 M HCl.
-
Titrate the solution by adding small, precise aliquots of a standardized titrant (0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flat buffer region on the titration curve.[19]
Conclusion
The comprehensive physicochemical characterization of a novel entity like Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles and detailed experimental protocols, to systematically predict and determine its essential properties. By following these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in drug discovery and development, ultimately accelerating the path to new and effective medicines.
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